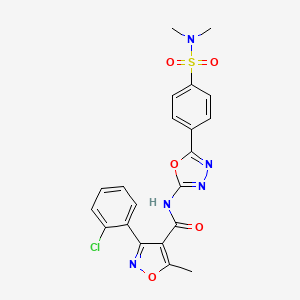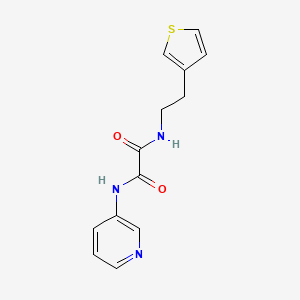
N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide” is a chemical compound that has been synthesized in various studies . It is a derivative of pyridine and thiophene, two aromatic compounds that are often used in the synthesis of bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The starting materials include ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .Molecular Structure Analysis
The molecular structure of “N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide” was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .科学的研究の応用
Application in Antioxidant and Anti-inflammatory Research
Specific Scientific Field
Biochemistry and Pharmacology
Summary of the Application
This compound is used as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo, and they also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Methods of Application or Experimental Procedures
The compound is prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative . This derivative is allowed to react with hydrazine hydrate to afford 2-hydrazinylpyrimidine derivative .
Results or Outcomes
The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities .
Application in Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives
Specific Scientific Field
Organic Chemistry and Pharmacology
Summary of the Application
This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Methods of Application or Experimental Procedures
The compound is synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Results or Outcomes
The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) . Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Application in Synthesis of Ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used in the synthesis of Ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate . This derivative has shown potential in various chemical reactions due to its unique structure .
Methods of Application or Experimental Procedures
The compound is synthesized using a specific method involving various reagents and conditions . The exact procedure involves complex chemical reactions and careful control of conditions .
Results or Outcomes
The synthetic derivative was confirmed using FT-IR, 1 H-NMR, and elemental analysis . The results showed that this compound has a unique structure that can be used in various chemical reactions .
Application in Synthesis of Bioactive Compounds
Summary of the Application
This compound is used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives . These derivatives have shown various biological activities .
Methods of Application or Experimental Procedures
The compound is synthesized using magnesium oxide nanoparticles . This method has attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .
Results or Outcomes
The synthetic derivatives were confirmed using various analytical techniques . The results showed that these compounds possess various biological activities .
Application in Heterocyclization of Polarized System
Summary of the Application
This compound is used as a starting material to synthesize the novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo, and they also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
特性
IUPAC Name |
N'-pyridin-3-yl-N-(2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLZOMOCUPVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)methanesulfonamide](/img/structure/B2843035.png)
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)
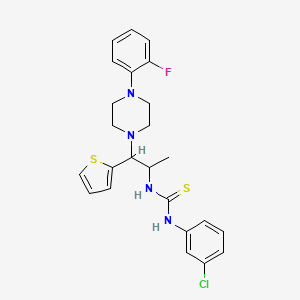
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)
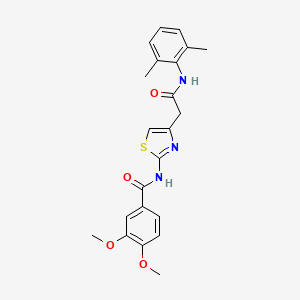
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)
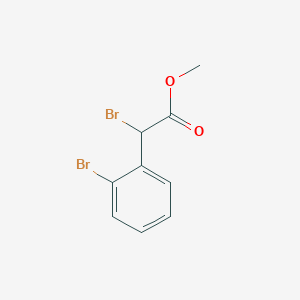
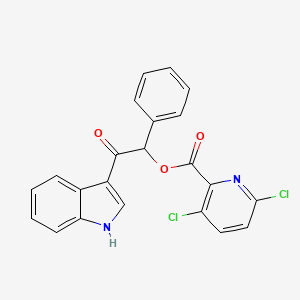
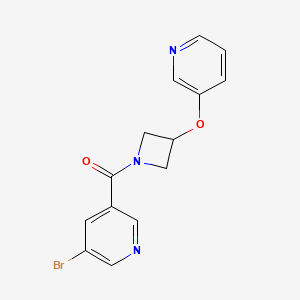
![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)
![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)
